molecular formula C25H25N3O2S B11205069 3-amino-N-(2,5-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2,5-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11205069
M. Wt: 431.6 g/mol
InChI Key: XGSSJTLFEDWWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-N~2~-(2,5-DIMETHYLPHENYL)-4-(5-METHYL-2-FURYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(2,5-DIMETHYLPHENYL)-4-(5-METHYL-2-FURYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]quinoline core.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Functionalization of the Phenyl and Furyl Groups: The phenyl and furyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Carboxamide Formation: The carboxamide group is formed through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(2,5-DIMETHYLPHENYL)-4-(5-METHYL-2-FURYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or boronic acids in the presence of palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-AMINO-N~2~-(2,5-DIMETHYLPHENYL)-4-(5-METHYL-2-FURYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-(2,5-DIMETHYLPHENYL)-4-(5-METHYL-2-FURYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(2,5-dimethylphenyl)benzamide: A related compound with a simpler structure.

    Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-AMINO-N~2~-(2,5-DIMETHYLPHENYL)-4-(5-METHYL-2-FURYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity, which may confer specific properties and activities not found in simpler or structurally different compounds.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-13-8-9-14(2)18(12-13)27-24(29)23-22(26)21-20(19-11-10-15(3)30-19)16-6-4-5-7-17(16)28-25(21)31-23/h8-12H,4-7,26H2,1-3H3,(H,27,29)

InChI Key

XGSSJTLFEDWWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(O5)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.